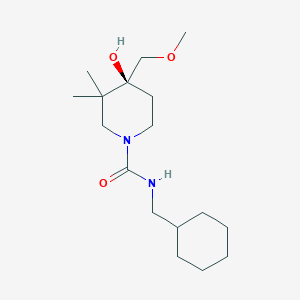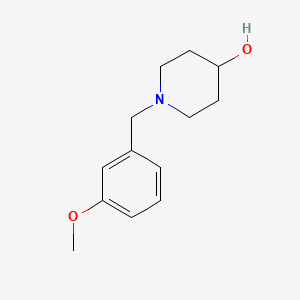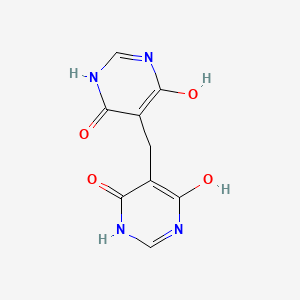![molecular formula C17H19ClN4O4 B5634948 1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)
1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including cyclization, substitution, and acylation reactions. For instance, a related compound was synthesized through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride at 120 degrees Celsius, indicating a complex and carefully controlled synthetic route (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds often features a core pyrrolidine moiety, substituted with various functional groups that impart distinct chemical properties. X-ray crystallography and molecular orbital methods, such as AM1, are commonly employed to elucidate the structure and conformation of these molecules. For example, the structure of a solvated pyrrolidine derivative was studied, revealing an essentially planar arrangement of certain moieties and hydrogen bonding forming one-dimensional chains (Banerjee et al., 2002).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including acylation and reduction processes, which are crucial for modifying their structure and enhancing their biological activity. For example, the asymmetric acylation of carboxamides and the stereoselective reduction of the resulting oxoamides have been demonstrated, providing a route to asymmetrically substituted products (Ito et al., 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior in different environments. These properties are often studied using techniques like X-ray powder diffraction and thermogravimetric analysis. For instance, the crystal structure and solvation of a related pyrrolidine derivative were thoroughly investigated, providing insights into its stability and reactivity (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the compound's application in synthesis and potential therapeutic uses. Studies often focus on the compound's ability to undergo specific reactions, such as nucleophilic substitution or redox reactions, to understand its utility in organic synthesis and medicinal chemistry. For example, the synthesis and characterization of substituted pyrrolidine derivatives as anti-inflammatory and anticancer agents illustrate the chemical versatility and potential therapeutic relevance of these compounds (Gangapuram & Redda, 2009).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-10-19-15(26-20-10)9-21(2)17(24)11-6-16(23)22(8-11)12-4-5-14(25-3)13(18)7-12/h4-5,7,11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISOOBUENMHEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


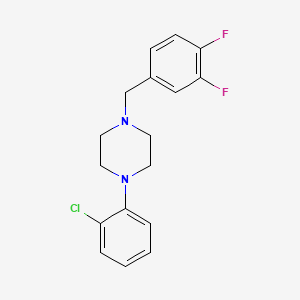

![[1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5634898.png)
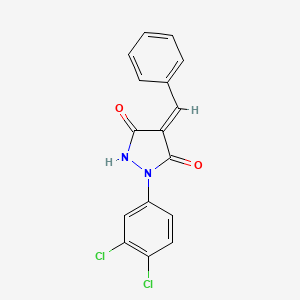
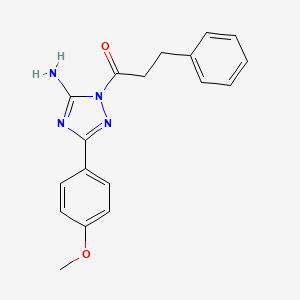
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)
![2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)
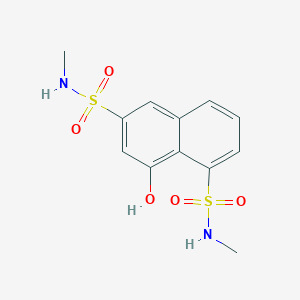
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
